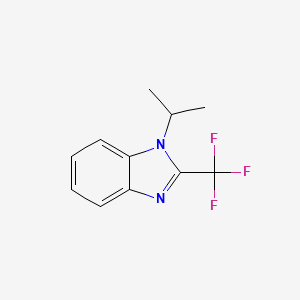
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key mediator in the B-cell receptor signaling pathway, which is critical for the survival and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mecanismo De Acción
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the plasma membrane where it phosphorylates downstream targets, leading to activation of signaling pathways that promote cell survival and proliferation. N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide binds to the ATP-binding site of BTK and inhibits its activity, thereby blocking downstream signaling and inducing cell death in B-cell malignancies.
Biochemical and Physiological Effects
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to selectively inhibit BTK activity, with minimal effects on other kinases. This selectivity is important because it reduces the potential for off-target effects and toxicity. In addition, N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to penetrate the blood-brain barrier, which may be important for the treatment of B-cell malignancies that involve the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide is its potency and selectivity for BTK. This makes it a useful tool for studying the role of BTK in B-cell receptor signaling and the development of B-cell malignancies. However, one limitation of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide is its low solubility, which can make it difficult to work with in certain experimental systems.
Direcciones Futuras
There are several potential future directions for the development of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide as a therapeutic agent. One area of interest is the combination of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide with other agents that target the B-cell receptor signaling pathway, such as PI3K inhibitors or anti-CD20 antibodies. Another area of interest is the development of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide as a treatment for autoimmune diseases that involve B-cell activation, such as rheumatoid arthritis or lupus. Finally, further studies are needed to determine the optimal dosing and treatment regimens for N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide in clinical trials.
Métodos De Síntesis
The synthesis of N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide involves several steps. The starting material is 2,3,5-trimethylphenol, which is converted to the corresponding 2,3,5-trimethylphenyl ether. The pyridine ring is then introduced by reacting the ether with 2-chloro-6-methylpyridine. The final step involves the introduction of the acetamide group by reacting the pyridine derivative with acetic anhydride in the presence of a base. The overall yield of the synthesis is around 30%.
Aplicaciones Científicas De Investigación
N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide inhibits BTK activity in a dose-dependent manner, leading to decreased cell viability and induction of apoptosis in B-cell lines. In vivo studies have shown that N-(6-methyl-2-pyridinyl)-2-(2,3,5-trimethylphenoxy)acetamide can inhibit tumor growth in xenograft models of CLL, MCL, and DLBCL.
Propiedades
IUPAC Name |
N-(6-methylpyridin-2-yl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-11-8-12(2)14(4)15(9-11)21-10-17(20)19-16-7-5-6-13(3)18-16/h5-9H,10H2,1-4H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJHBMDGZDKNQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)NC(=O)COC2=CC(=CC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 4,5-dimethoxy-2-{[(phenylthio)acetyl]amino}benzoate](/img/structure/B5757816.png)

![[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]acetic acid](/img/structure/B5757829.png)
![2-{[3-(4-methoxyphenyl)acryloyl]amino}-N,N,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5757839.png)





![2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(2-phenylethyl)acetamide](/img/structure/B5757899.png)


![N-(4-fluorophenyl)-4-[2-(2-oxo-1-pyrrolidinyl)ethyl]-1-piperidinecarbothioamide](/img/structure/B5757927.png)